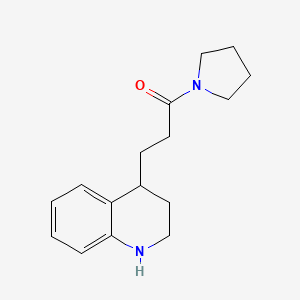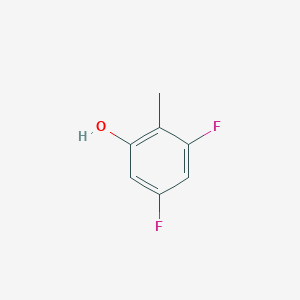![molecular formula C8H6F4O2S B13152863 [4-(Trifluoromethyl)phenyl]methanesulfonyl fluoride](/img/structure/B13152863.png)
[4-(Trifluoromethyl)phenyl]methanesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Trifluoromethyl)phenyl]methanesulfonyl fluoride: is an organic compound that belongs to the class of trifluoromethylbenzenes These compounds are characterized by the presence of a benzene ring substituted with a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Trifluoromethyl)phenyl]methanesulfonyl fluoride typically involves the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with a fluoride source. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Common reagents used in the synthesis include sulfuryl fluoride and trifluoromethylbenzene derivatives .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. The production methods are designed to minimize waste and environmental impact while maximizing the yield of the desired compound. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: [4-(Trifluoromethyl)phenyl]methanesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluoride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide and potassium permanganate are used in oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride and sodium borohydride are used in reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [4-(Trifluoromethyl)phenyl]methanesulfonyl fluoride is used as a reagent in various organic synthesis reactions. Its unique chemical properties make it valuable for the development of new synthetic methodologies and the preparation of complex molecules .
Biology: In biological research, the compound is used to study enzyme inhibition and protein modification. It has been shown to inhibit certain enzymes by covalently modifying their active sites, making it a useful tool for biochemical studies .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its ability to inhibit specific enzymes makes it a candidate for the development of new drugs targeting various diseases .
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of [4-(Trifluoromethyl)phenyl]methanesulfonyl fluoride involves the covalent modification of target molecules. The compound reacts with nucleophilic sites on enzymes and proteins, leading to the formation of stable covalent bonds. This modification can inhibit the activity of enzymes by blocking their active sites or altering their conformation . The molecular targets and pathways involved depend on the specific biological system being studied .
Comparación Con Compuestos Similares
[4-(Trifluoromethyl)benzenesulfonyl chloride]: This compound is structurally similar but contains a chloride group instead of a fluoride group.
[4-(Trifluoromethyl)phenol]: Another similar compound, which contains a hydroxyl group instead of a sulfonyl fluoride group.
Uniqueness: The uniqueness of [4-(Trifluoromethyl)phenyl]methanesulfonyl fluoride lies in its combination of a trifluoromethyl group and a sulfonyl fluoride group. This combination imparts unique reactivity and stability to the compound, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H6F4O2S |
|---|---|
Peso molecular |
242.19 g/mol |
Nombre IUPAC |
[4-(trifluoromethyl)phenyl]methanesulfonyl fluoride |
InChI |
InChI=1S/C8H6F4O2S/c9-8(10,11)7-3-1-6(2-4-7)5-15(12,13)14/h1-4H,5H2 |
Clave InChI |
HHVOSSWFSGBWQC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CS(=O)(=O)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


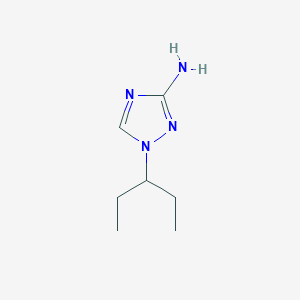
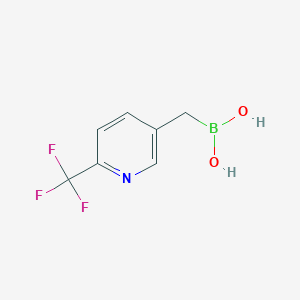
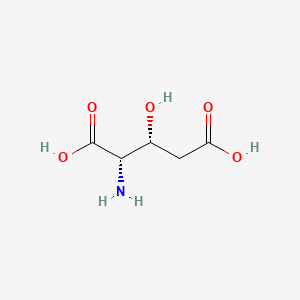
![1-[3-(1,2-Thiazol-3-yl)phenyl]ethan-1-one](/img/structure/B13152794.png)
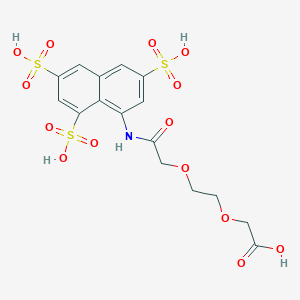
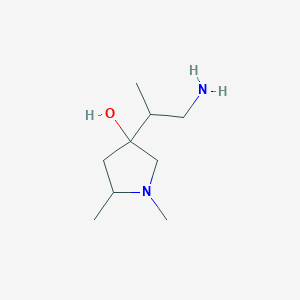
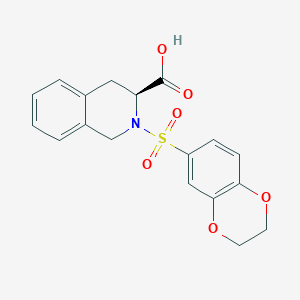
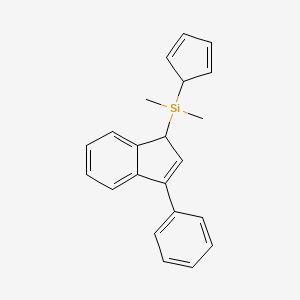
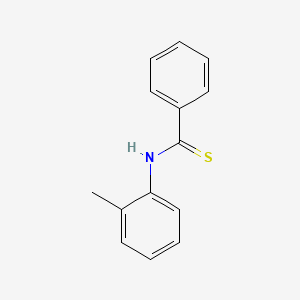
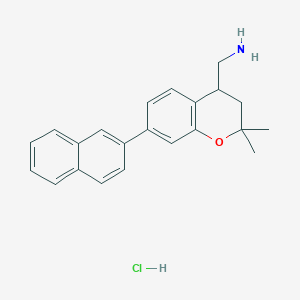
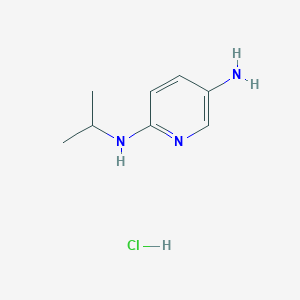
![Ethyl 2-(1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B13152826.png)
